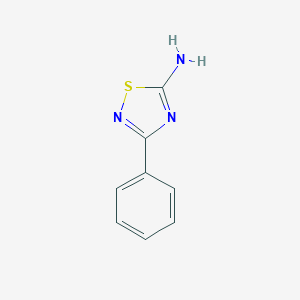

3-Phenyl-1,2,4-thiadiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119930. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHSBDYBOBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066204 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-15-1 | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17467-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017467151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17467-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-thiadiazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64KC294Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS No. 17467-15-1), a key heterocyclic compound with applications in medicinal chemistry. This document details established synthetic protocols, extensive characterization data, and relevant biological context to support research and development efforts. The compound is also known by its alternative names, 5-Amino-3-phenyl-1,2,4-thiadiazole and its IUPAC name, this compound.[1][2][3]

Chemical and Physical Properties

This compound is a white to light-yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 17467-15-1[1][2][4] |

| Molecular Formula | C₈H₇N₃S[1][2][4] |

| Molecular Weight | 177.23 g/mol [2][4][5] |

| Melting Point | 134-143 °C[1] |

| Appearance | White to light-yellow crystals or powder[1] |

| Purity | Typically ≥95%[1][4] |

| Storage | Keep in a dark place, sealed in a dry environment at 2-8°C[4] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. A prevalent and effective method involves the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide. An alternative modern approach utilizes a base-mediated intramolecular dehydrogenative N-S coupling.

This common method involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid like concentrated sulfuric acid.[6]

Experimental Protocol:

-

Preparation of 4-substituted benzoyl thiosemicarbazide: A mixture of thiosemicarbazide (0.015 mol) and a benzoic acid ester (0.01 mol) is dissolved in 50 mL of methanol by heating. The reaction mixture is then refluxed for 8-10 hours.

-

Isolation of Intermediate: After reflux, an ice-water mixture is added to the resulting solution. The solid precipitate of 4-substituted benzoyl thiosemicarbazide is separated, dried, and recrystallized from rectified spirit.

-

Cyclization: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with continuous shaking.

-

Reaction Quenching and Product Isolation: The reaction mixture is heated to 60-70°C for 5 hours and then allowed to stand at room temperature overnight. The mixture is then poured onto crushed ice, and the resulting solid product, this compound, is filtered, washed with water, dried, and recrystallized from an ethanol-water mixture.[6]

References

Spectroscopic Data and Analysis of 3-Phenyl-1,2,4-thiadiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenyl-1,2,4-thiadiazol-5-amine (C₈H₇N₃S), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in public databases, this document compiles available information and presents representative data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar molecular scaffolds.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₈H₇N₃S Molecular Weight: 177.23 g/mol CAS Number: 17467-15-1

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that where experimental data for the target molecule is unavailable, representative data from structurally similar compounds is provided for reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic protons (ortho to phenyl-thiadiazole bond) |

| ~7.4 - 7.6 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~7.2 (broad) | Singlet | 2H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C5 (carbon of the thiadiazole ring attached to the amine group) |

| ~168 | C3 (carbon of the thiadiazole ring attached to the phenyl group) |

| ~134 | Quaternary carbon of the phenyl ring |

| ~131 | Para-carbon of the phenyl ring |

| ~129 | Ortho/Meta-carbons of the phenyl ring |

| ~127 | Ortho/Meta-carbons of the phenyl ring |

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium to Weak | C-H stretching of the aromatic ring |

| ~1640 | Strong | C=N stretching of the thiadiazole ring |

| 1620 - 1580 | Medium | N-H bending (scissoring) of the primary amine |

| 1500 - 1400 | Medium to Strong | C=C stretching of the aromatic ring |

| ~1250 | Medium | C-N stretching |

| ~800 - 700 | Strong | C-H out-of-plane bending of the aromatic ring |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ (calculated) | 177.0361 |

| [M+H]⁺ (predicted) | 178.0439 |

| [M+Na]⁺ (predicted) | 200.0259 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is collected in positive ion mode to observe [M+H]⁺ and other adducts.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data in chemical structure elucidation.

An In-depth Technical Guide to 3-Phenyl-1,2,4-thiadiazol-5-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS RN: 17467-15-1). It details the seminal work of Goerdeler and his colleagues in the 1950s, which laid the foundation for the synthesis of 5-amino-1,2,4-thiadiazoles. This document presents the original experimental protocol for its synthesis, physical and chemical properties, and a discussion of its historical significance in the context of heterocyclic chemistry. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a five-membered heterocyclic compound containing a phenyl group at the 3-position and an amine group at the 5-position of the 1,2,4-thiadiazole ring system. The 1,2,4-thiadiazole scaffold is a significant pharmacophore, and its derivatives have garnered attention for their diverse biological activities. This guide focuses on the foundational discovery and historical synthesis of this specific amine-substituted phenyl-1,2,4-thiadiazole, providing a detailed account for researchers interested in its origins and fundamental chemistry.

Discovery and Historical Context

The discovery of this compound is rooted in the broader exploration of the synthesis and chemistry of 1,2,4-thiadiazole derivatives. The foundational work in this area was conducted by Professor Dr. Joachim Goerdeler and his research group in the mid-20th century.

In a seminal paper published in Chemische Berichte in 1954, titled "Über 1.2.4-Thiadiazole, I. Mitteil.: Eine neue Synthese von 5-Amino-1.2.4-thiadiazolen" (On 1,2,4-Thiadiazoles, Part I: A New Synthesis of 5-Amino-1,2,4-thiadiazoles), Goerdeler and his co-author W. Rosenthal described a novel and general method for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles. While this initial paper laid the theoretical and practical groundwork, the specific synthesis of this compound was detailed in a subsequent publication.

In 1961, Goerdeler and Rosenthal published a follow-up paper in Chemische Berichte, "Über 1.2.4-Thiadiazole, V. Mitteil.: Umsetzungen von Amidinen mit Perchlorylfluorid und Benzolsulfofluorid," which, while focused on other reactions, referenced the established method for preparing the starting materials, including this compound. The primary method established by Goerdeler involves the oxidative cyclization of N-aryl-N'-thiobenzoylformamidines. This innovative approach provided a reliable route to a variety of 5-amino-1,2,4-thiadiazoles and was a significant advancement in heterocyclic chemistry at the time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃S | [1] |

| Molecular Weight | 177.23 g/mol | [1] |

| CAS Registry Number | 17467-15-1 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 164-165 °C | |

| Alternate Name | 5-Amino-3-phenyl-1,2,4-thiadiazole | [1] |

Key Historical Synthesis

The original synthesis of this compound, as pioneered by Goerdeler and his team, involves a two-step process starting from benzamidine.

Synthesis Workflow

Caption: General workflow for the historical synthesis of this compound.

Experimental Protocol: Goerdeler Synthesis

The following protocol is a detailed representation of the original synthetic method.

Step 1: Preparation of N-Thiobenzoyl-N'-phenylformamidine

-

To a solution of benzamidine in a suitable solvent (e.g., ethanol), an equimolar amount of phenyl isothiocyanate is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for several hours until the formation of a precipitate is complete.

-

The resulting solid, N-phenyl-N'-benzoylthiourea, is collected by filtration, washed with cold solvent, and dried.

Step 2: Oxidative Cyclization to this compound

-

The N-phenyl-N'-benzoylthiourea obtained in Step 1 is suspended in a suitable solvent (e.g., ethanol).

-

An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added portion-wise to the suspension with cooling to maintain a controlled reaction temperature.

-

The reaction mixture is stirred until the starting material is consumed (as monitored by an appropriate method, such as thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is isolated by filtration.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure compound.

Signaling Pathways and Logical Relationships

While the initial discovery of this compound was focused on synthetic methodology, the broader class of 1,2,4-thiadiazoles has since been investigated for various biological activities. The following diagram illustrates a generalized logical relationship for the screening of such compounds in a drug discovery context.

Caption: A simplified logical workflow for the progression of a compound in drug discovery.

Conclusion

The discovery of this compound by Goerdeler and his contemporaries marked a significant contribution to the field of heterocyclic chemistry. The development of a reliable synthetic route to 5-amino-1,2,4-thiadiazoles opened up new avenues for the exploration of this class of compounds. This technical guide has provided a detailed historical account of its discovery, the original synthetic protocol, and its key physicochemical properties. This foundational knowledge is crucial for modern researchers who continue to investigate the potential applications of 1,2,4-thiadiazole derivatives in various scientific disciplines, particularly in the realm of drug development.

References

An In-depth Technical Guide to 3-Phenyl-1,2,4-thiadiazol-5-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of 3-Phenyl-1,2,4-thiadiazol-5-amine (CAS No. 17467-15-1). This heterocyclic amine is a valuable building block in medicinal chemistry, notably in the development of adenosine receptor antagonists and dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors. This document consolidates essential data, outlines a representative synthetic protocol, and visualizes its role in relevant biological pathways to support ongoing research and drug discovery efforts.

Chemical Properties and Structure

This compound is a stable organic compound with a distinct heterocyclic structure. Its core consists of a five-membered 1,2,4-thiadiazole ring substituted with a phenyl group at the 3-position and an amine group at the 5-position.

Physicochemical and Spectroscopic Data

The key chemical and physical properties of this compound are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 17467-15-1[1][2] |

| Molecular Formula | C₈H₇N₃S[1] |

| Molecular Weight | 177.23 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-156 °C |

| Density | 1.333 g/cm³ |

Table 2: Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | C1=CC=C(C=C1)C2=NSC(=N2)N |

| InChI Key | OYAHSBDYBOBAAQ-UHFFFAOYSA-N[3] |

| InChI | InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)[3] |

Table 3: Spectroscopic Data

| Spectrum Type | Data Source |

| ¹H NMR | Available[3] |

| Infrared (IR) | Available[3] |

| Mass Spectrometry (MS) | Available[3] |

Synthesis and Experimental Protocols

Representative Synthesis of 5-Amino-1,3,4-thiadiazole Derivatives

This protocol is a generalized representation based on common synthetic routes for similar compounds.

Materials:

-

Substituted thiosemicarbazide

-

Appropriate acid chloride or anhydride

-

Phosphorus oxychloride or a suitable dehydrating agent

-

Solvent (e.g., pyridine, DMF)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted thiosemicarbazide in a suitable solvent.

-

Addition of Reagents: Slowly add the acid chloride or anhydride to the solution. If required, add a dehydrating agent like phosphorus oxychloride dropwise while cooling the mixture in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-1,3,4-thiadiazole derivative.

References

mechanism of action of 3-Phenyl-1,2,4-thiadiazol-5-amine

An In-depth Technical Guide on the Mechanism of Action of 3,5-Disubstituted-1,2,4-Thiadiazole Derivatives as Anticancer Agents

Introduction

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2][3] The versatility of the 1,2,4-thiadiazole core allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. Notably, 3,5-disubstituted-1,2,4-thiadiazoles have emerged as a promising class of compounds with potent anticancer activity against a range of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols related to the anticancer effects of these compounds.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism through which many 3,5-disubstituted-1,2,4-thiadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle progression in cancer cells.[4][5]

Induction of Apoptosis:

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many 1,2,4-thiadiazole derivatives have been shown to trigger this process in cancer cells.[4] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. While the precise signaling pathways for all derivatives are not fully elucidated, evidence suggests the involvement of key apoptotic regulators. For instance, some derivatives have been observed to induce apoptosis through caspase-dependent pathways.[4]

Cell Cycle Arrest:

In addition to inducing apoptosis, several 1,2,4-thiadiazole derivatives have been found to cause cell cycle arrest at specific phases, such as G2/M or G0/G1.[5] By halting the cell cycle, these compounds prevent cancer cells from proliferating and dividing, thereby inhibiting tumor growth. This effect is often mediated by the modulation of key cell cycle regulatory proteins.

Enzyme Inhibition:

Another important aspect of the mechanism of action for some 1,2,4-thiadiazole derivatives is their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. The 1,2,4-thiadiazole scaffold can act as a pharmacophore to target the active sites of various enzymes.[6][7] For example, some derivatives have shown inhibitory activity against protein kinases, which are often dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of 3,5-disubstituted-1,2,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a series of representative 1,2,4-thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | 1,2,4-thiadiazole-1,2,4-triazole with amide | MCF-7 (Breast) | 0.10 ± 0.084 | [8] |

| 8c | 1,2,4-thiadiazole-1,2,4-triazole with amide | A549 (Lung) | 0.25 ± 0.045 | [8] |

| 8d | 1,2,4-thiadiazole-1,2,4-triazole with amide | DU-145 (Prostate) | 0.45 ± 0.063 | [8] |

| Compound 5 | 1,2,4-oxadiazole linked 1,2,4-thiadiazole | A-549 (Lung) | 0.11 ± 0.051 | [9] |

| Compound 5 | 1,2,4-oxadiazole linked 1,2,4-thiadiazole | MCF-7 (Breast) | 0.22 ± 0.078 | [9] |

| Compound 5 | 1,2,4-oxadiazole linked 1,2,4-thiadiazole | A2780 (Ovarian) | 0.34 ± 0.056 | [9] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as blanks.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-thiadiazole test compounds in complete culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for the MTT assay.

Caption: Proposed apoptotic signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 6. akadeum.com [akadeum.com]

- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Therapeutic Potential of 3-Phenyl-1,2,4-thiadiazol-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 3-phenyl-1,2,4-thiadiazol-5-amine derivatives and related compounds. While research specifically focused on the 3-phenyl-5-amino substitution pattern is emerging, this document compiles available data on the broader class of 1,2,4-thiadiazoles, drawing parallels with the extensively studied 1,3,4-thiadiazole isomers to highlight potential therapeutic avenues. This guide covers key biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, it includes essential visualizations of synthetic pathways and biological mechanisms to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Significance of the Thiadiazole Scaffold

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1] Of these, the 1,3,4-thiadiazole and 1,2,4-thiadiazole cores have garnered significant attention from medicinal chemists due to their wide range of biological activities.[2][3] The thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, and its mesoionic character allows for effective crossing of cellular membranes and strong interactions with biological targets.[1]

Derivatives of thiadiazoles have been reported to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and kinase inhibitory activities.[1][4][5] This guide will focus on the biological activities of this compound and its analogs, providing a technical resource for researchers in the field of drug discovery and development.

Synthesis of 1,2,4-Thiadiazole Derivatives

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of amidine precursors. The following diagram illustrates a general synthetic pathway for creating a 3,5-disubstituted-1,2,4-thiadiazole scaffold.

Caption: General synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.

Biological Activities of 1,2,4-Thiadiazole Derivatives

While specific data on this compound is limited, the broader class of 1,2,4-thiadiazole derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have shown efficacy against various human cancer cell lines.

A series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were synthesized and evaluated for their anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines.[6] Many of these compounds exhibited moderate to excellent anticancer activity.[6] For instance, certain derivatives displayed more potent activity than the standard drug etoposide, with IC50 values ranging from 0.10 to 11.5 µM.[6]

Another study focused on derivatives of 3-substituted benzo[7][8]imidazo[1,2-d][1][7][9]thiadiazole, which showed considerable activity in human myeloid leukemia cell lines (HL-60 and U937) with IC50 values from 0.24 to 1.72 μM, and in the melanoma SK-MEL-1 cell line with IC50 values from 2.09 to 8.95 μM.[1]

Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 | 0.10 ± 0.084 | [6] |

| MDA MB-231 | 0.24 ± 0.052 | [6] | |

| A549 | 0.31 ± 0.011 | [6] | |

| DU-145 | 0.19 ± 0.023 | [6] | |

| 8c | MCF-7 | 0.14 ± 0.065 | [6] |

| MDA MB-231 | 0.32 ± 0.012 | [6] | |

| A549 | 0.45 ± 0.015 | [6] | |

| DU-145 | 0.25 ± 0.018 | [6] | |

| 8d | MCF-7 | 0.12 ± 0.012 | [6] |

| MDA MB-231 | 0.28 ± 0.015 | [6] | |

| A549 | 0.38 ± 0.021 | [6] | |

| DU-145 | 0.21 ± 0.011 | [6] |

Disclaimer: The data presented is for 1,2,4-thiadiazole derivatives with different substitution patterns than this compound.

Antimicrobial Activity

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,3,4-Thiadiazole derivative | Bacillus subtilis | 15.63–500 | [10] |

| 1,3,4-Thiadiazole derivative | Fungi | Generally active | [4] |

Disclaimer: The data presented is for the isomeric 1,3,4-thiadiazole scaffold and may not be representative of 1,2,4-thiadiazole derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] Thiadiazole derivatives have emerged as promising kinase inhibitors.[9][11] For example, certain thiazole derivatives have shown potent inhibitory activity against B-RAFV600E kinase, with IC50 values in the nanomolar range.[9] The ability of the thiadiazole scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel inhibitors.

The following diagram illustrates a simplified kinase signaling pathway that can be targeted by small molecule inhibitors.

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are generalized methodologies for key assays mentioned in the literature for thiadiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,4-thiadiazole derivatives) and a standard drug (e.g., etoposide) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Conclusion and Future Directions

The 1,2,4-thiadiazole scaffold holds considerable promise for the development of new therapeutic agents. While the existing literature provides a strong foundation for their potential in anticancer and antimicrobial applications, as well as for kinase inhibition, there is a clear need for more focused research on specific substitution patterns, such as the this compound core.

Future research should aim to:

-

Synthesize and characterize a broader library of this compound derivatives.

-

Conduct comprehensive in vitro and in vivo studies to elucidate their biological activities and mechanisms of action.

-

Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

Explore their potential as inhibitors of a wider range of biological targets.

By systematically investigating this specific subclass of 1,2,4-thiadiazoles, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective drugs for a variety of diseases.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3-Phenyl-1,2,4-thiadiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Phenyl-1,2,4-thiadiazol-5-amine. The methodologies and data presented are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), which is widely employed for its balance of accuracy and computational efficiency in studying heterocyclic compounds. While direct experimental and computational studies on this compound are not extensively reported in the reviewed literature, this guide synthesizes methodologies from studies on analogous 1,2,4- and 1,3,4-thiadiazole derivatives to provide a robust framework for its computational investigation.[1][2][3][4][5][6]

Introduction to this compound

This compound, with the molecular formula C₈H₇N₃S, is a heterocyclic compound of interest in medicinal chemistry and materials science.[7][8] Its structural features, including the phenyl ring and the amino-substituted thiadiazole core, suggest potential applications as a versatile ligand and a scaffold for developing novel therapeutic agents.[9] Quantum chemical calculations offer a powerful, non-experimental approach to understand its intrinsic molecular properties, guiding further research and development.

Theoretical Methodology: A Generalized Protocol

The computational investigation of this compound typically follows a multi-step protocol, primarily utilizing Density Functional Theory (DFT).

Molecular Geometry Optimization

The first step involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. A widely used and reliable method for this is DFT with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[3] To accurately describe the electron distribution, a sufficiently large basis set, such as 6-311++G(d,p) or 6-31G(d,p), is employed.[1][3][10] The planarity of the thiadiazole ring is a key parameter to be confirmed from the optimized geometry, indicated by dihedral angles close to zero.[3][5]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two critical purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[3]

-

Prediction of Spectroscopic Data: The calculation predicts the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra can be compared with experimental data for structural validation. Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental observations.[9]

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[3] Visualization of these orbitals reveals regions prone to electron donation (HOMO) and acceptance (LUMO).

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This map is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting intermolecular interactions with biological targets like enzymes.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and hydrogen bonding.[3][4][6] This detailed analysis of electron delocalization is important for understanding the molecule's stability and potential biological activity.

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be generated from quantum chemical calculations on this compound, based on findings for structurally similar molecules.

Table 1: Representative Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Expected Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-S (thiadiazole) | ~ 1.75 |

| C=N (thiadiazole) | ~ 1.30 | |

| N-S (thiadiazole) | ~ 1.65 | |

| C-N (amino group) | ~ 1.37 | |

| C-C (phenyl-thiadiazole) | ~ 1.47 | |

| Bond Angle (°) | C-N-S (thiadiazole) | ~ 110 |

| N-C-N (thiadiazole) | ~ 125 | |

| C-S-C (thiadiazole) | ~ 90 | |

| Dihedral Angle (°) | Phenyl-Thiadiazole | ~ 20-40 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Expected Value |

| HOMO Energy (eV) | ~ -6.5 |

| LUMO Energy (eV) | ~ -1.5 |

| HOMO-LUMO Gap (eV) | ~ 5.0 |

| Dipole Moment (Debye) | ~ 3.0 - 4.0 |

Visualizations of Computational Workflows and Molecular Properties

Diagrams are essential for visualizing the computational process and the resulting molecular properties.

Caption: A typical workflow for quantum chemical calculations.

Caption: Logical relationships between calculated properties and their applications.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for characterizing this compound at the molecular level. The computational protocols outlined in this guide, derived from studies on analogous compounds, enable the prediction of its geometry, vibrational spectra, and electronic properties. These theoretical insights are invaluable for understanding the molecule's stability, reactivity, and potential for intermolecular interactions, thereby guiding the rational design of new materials and therapeutic agents. The synergy between computational chemistry and experimental studies will undoubtedly accelerate the exploration of the full potential of this and related heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibria in Phenyl-Thiadiazol-Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tautomerism in phenyl-thiadiazol-amine compounds, a class of molecules with significant interest in medicinal chemistry and drug development. Understanding the tautomeric behavior of these compounds is critical as it directly influences their physicochemical properties, receptor-binding interactions, and metabolic stability. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core tautomeric relationships.

Core Concepts: Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where isomers, known as tautomers, can readily interconvert.[1][2] In the context of phenyl-thiadiazol-amine compounds, two primary forms of tautomerism are prevalent: amino-imino and thione-thiol tautomerism. The position of the equilibrium between these forms is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and the solid-state packing forces.[1][3][4]

Amino-Imino Tautomerism

The most common form of tautomerism in 2-amino-1,3,4-thiadiazole derivatives involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. The equilibrium between the amino and imino tautomers is a crucial determinant of the molecule's hydrogen bonding capacity and overall electronic distribution. Computational studies, supported by experimental data from X-ray crystallography and solid-state NMR, have been employed to distinguish between these tautomers.[5][6] In some cases, intermolecular interactions in the crystal lattice can stabilize one tautomer over the other.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenyl-1,2,4-thiadiazol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif found in a variety of medicinally important compounds. Derivatives of 3-phenyl-1,2,4-thiadiazol-5-amine, in particular, have garnered significant interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of this compound and its derivatives, summarizing key quantitative data and visualizing the experimental workflows.

I. Synthesis Protocols

Several synthetic strategies have been developed for the preparation of this compound derivatives. The most common approaches involve the oxidative cyclization of N-amidinothioureas or the reaction of amidines with sulfur-containing reagents. Below are detailed protocols for two representative methods.

Protocol 1: Oxidative Cyclization of Imidoyl Thioureas

This method relies on the intramolecular oxidative S-N bond formation of an imidoyl thiourea intermediate. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an effective mediator for this transformation, offering short reaction times and high yields.[1]

Experimental Protocol:

-

Preparation of the Imidoyl Thiourea Intermediate:

-

To a solution of the corresponding N-aryl/alkyl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add the appropriate imidoyl chloride (1.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude imidoyl thiourea. This intermediate is often used in the next step without further purification.

-

-

Oxidative Cyclization:

-

Dissolve the crude imidoyl thiourea (1.0 mmol) in dichloromethane (15 mL).

-

Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 mmol) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 15-30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.

-

Quantitative Data Summary (Protocol 1):

| Entry | R Group (in 3-position) | R' Group (on 5-amino) | Yield (%) |

| 1 | Phenyl | Phenyl | 92 |

| 2 | 4-Chlorophenyl | Phenyl | 89 |

| 3 | 4-Methoxyphenyl | 4-Tolyl | 94 |

| 4 | Thien-2-yl | 4-Fluorophenyl | 85 |

Note: The yields are based on representative examples from the literature and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Electro-oxidative Intramolecular Dehydrogenative N-S Bond Formation

An alternative, environmentally friendly approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This method avoids the use of chemical oxidants and proceeds under catalyst-free conditions at room temperature.[1]

Experimental Protocol:

-

Electrochemical Setup:

-

The electrolysis is carried out in an undivided cell equipped with a graphite plate anode and a platinum plate cathode.

-

-

Reaction Procedure:

-

To the electrochemical cell, add a solution of the imidoyl thiourea (0.2 mmol) and a supporting electrolyte such as n-Bu4NI (0.4 mmol) in acetonitrile (6 mL).

-

Apply a constant current of 10 mA and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 3-substituted 5-amino-1,2,4-thiadiazole derivative.

-

Quantitative Data Summary (Protocol 2):

| Entry | R Group (in 3-position) | R' Group (on 5-amino) | Yield (%) |

| 1 | Phenyl | Phenyl | 95 |

| 2 | 4-Tolyl | 4-Chlorophenyl | 88 |

| 3 | 4-Nitrophenyl | Phenyl | 75 |

| 4 | Naphthyl | Benzyl | 91 |

Note: The yields are based on representative examples from the literature and may vary depending on the specific substrates and reaction conditions.

II. Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives.

References

Application Notes and Protocols: 3-Phenyl-1,2,4-thiadiazol-5-amine and its Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1,2,4-thiadiazol-5-amine serves as a crucial scaffold in medicinal chemistry for the development of various enzyme inhibitors. While direct and extensive enzyme inhibition data for the parent compound, this compound, is limited in publicly available research, its derivatives have demonstrated significant inhibitory activity against a range of important biological targets. This document provides an overview of the enzymatic inhibition profiles of these derivatives, along with generalized protocols for their evaluation and relevant signaling pathways. The data presented herein pertains to derivatives of the core 3-phenyl-1,2,4-thiadiazole structure and should be considered as indicative of the potential of this chemical class.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The following table summarizes the quantitative enzyme inhibition data for various derivatives of 3-phenyl-1,2,4-thiadiazole. This data highlights the structure-activity relationships and the therapeutic potential of this compound class.

| Derivative Class | Target Enzyme/Assay | IC50 Values (µM) | Reference Compound |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | 29.05 - 45.58 (nM) | Foretinib |

| 1,2,4-Thiadiazole-1,2,4-Triazole Amides | MCF-7, MDA MB-231, A549, DU-145 (Cancer Cell Lines) | 0.10 - 11.5 | Etoposide |

| 1,3,4-Thiadiazole-bearing Schiff Bases | α-Glucosidase | 1.10 - 18.10 | Acarbose |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | Carbonic Anhydrase I (hCA-I) | Ki values reported in original literature | Acetazolamide |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | Carbonic Anhydrase II (hCA-II) | Ki values reported in original literature | Acetazolamide |

| N-phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine | ADP-induced Platelet Aggregation | 39 ± 11 | Not Specified |

Experimental Protocols

The following are generalized protocols for key experiments typically used in the evaluation of 3-phenyl-1,2,4-thiadiazole derivatives as enzyme inhibitors. These should be adapted based on the specific enzyme and compound being tested.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., c-Met Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., c-Met)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (3-phenyl-1,2,4-thiadiazole derivative)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 5 µL of the kinase solution to each well of a 384-well plate.

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on the esterase activity of carbonic anhydrase isoenzymes (hCA-I and hCA-II).

Materials:

-

Purified human carbonic anhydrase I and II

-

4-Nitrophenyl acetate (substrate)

-

Test compound

-

Tris-SO4 buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

The esterase activity is determined by following the change in absorbance at 348 nm due to the production of 4-nitrophenolate.

-

Prepare solutions of the test compound at various concentrations.

-

In a cuvette, mix the Tris-SO4 buffer, the enzyme solution, and the test compound solution.

-

Initiate the reaction by adding the 4-Nitrophenyl acetate substrate.

-

Monitor the change in absorbance at 348 nm for 3 minutes at 25°C.

-

Calculate the initial rate of the reaction.

-

Determine the inhibition constant (Ki) by constructing a Dixon plot (a plot of 1/velocity versus inhibitor concentration).

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a generalized experimental workflow for screening enzyme inhibitors and a simplified representation of a kinase signaling pathway that can be targeted by thiadiazole derivatives.

Caption: Generalized workflow for screening and identifying lead enzyme inhibitors.

Application Notes and Protocols for Antimicrobial Studies of 3-Phenyl-1,2,4-thiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides a detailed framework for conducting antimicrobial studies on 3-Phenyl-1,2,4-thiadiazol-5-amine. While extensive research exists for the structurally related 1,3,4-thiadiazole isomers, a comprehensive search of published literature did not yield specific antimicrobial data or established mechanisms of action for this compound.

Therefore, these application notes serve as a foundational guide for researchers initiating the evaluation of this specific compound. The protocols provided are standardized methods for antimicrobial susceptibility testing, and the data tables are presented as templates, populated with example data from related 1,3,4-thiadiazole compounds to illustrate data presentation.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a compound. The following tables are examples of how to structure such data.

Table 1: Example In Vitro Antibacterial Activity of Structurally Related 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound/Standard | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| This compound | Data not available | Data not available | Data not available | Data not available |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivative 1 | 128 | 256 | >512 | >512 |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivative 2 | 64 | 128 | 256 | 512 |

| Ciprofloxacin (Standard) | 1 | 0.5 | 0.25 | 1 |

Table 2: Example In Vitro Antifungal Activity of Structurally Related 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound/Standard | Candida albicans | Aspergillus niger |

| This compound | Data not available | Data not available |

| 5-phenyl-1,3,4-thiadiazole-2-amine derivative 3 | 256 | 512 |

| 5-phenyl-1,3,4-thiadiazole-2-amine derivative 4 | 128 | 256 |

| Fluconazole (Standard) | 8 | 16 |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound.

-

Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: A well containing only broth and inoculum.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps

-

Incubator

Procedure:

-

Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

-

Application of Disks: Using sterile forceps, place the prepared antimicrobial disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of a test compound.

Hypothetical Mechanism of Action

As the mechanism of action for this compound is not established, a plausible hypothesis based on related heterocyclic compounds is the inhibition of essential bacterial enzymes.

Caption: Hypothetical inhibition of a key bacterial enzyme.

Application Notes: Synthesis of Adenosine A3 Antagonists Utilizing a 3-Phenyl-1,2,4-thiadiazol-5-amine Core

Introduction

The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor family, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cancer, and glaucoma.[1][2] Antagonists of the A3AR have shown potential in preclinical studies for treating diseases such as asthma.[2][3] The development of potent and selective A3AR antagonists is a key focus of medicinal chemistry research. Among the various heterocyclic scaffolds explored, 1,2,4-thiadiazole derivatives have been identified as a promising class of A3AR antagonists.[3][4] Specifically, compounds incorporating a 3-phenyl-1,2,4-thiadiazol-5-amine moiety have demonstrated significant affinity and selectivity for the human A3 adenosine receptor.[1][4]

This document provides a detailed protocol for the synthesis of a representative adenosine A3 antagonist, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide, based on established synthetic strategies for this class of compounds. The protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel A3AR antagonists.

Principle

The synthetic approach involves the acylation of this compound with a suitable acylating agent, in this case, 4-methoxybenzoyl chloride. This reaction forms an amide linkage, yielding the target antagonist. The choice of the 4-methoxybenzoyl group is based on structure-activity relationship (SAR) studies that have shown this substitution to be favorable for A3 receptor binding.[1][4] The starting material, this compound, serves as a key building block, providing the core heterocyclic structure essential for interaction with the adenosine receptor.

Experimental Protocols

Synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide

This protocol describes a representative synthesis for the acylation of this compound.

Materials:

-

This compound

-

4-Methoxybenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add anhydrous pyridine (1.2 eq).

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Adenosine A3 Receptor Binding Assay

This protocol outlines a general method for evaluating the binding affinity of the synthesized compound to the human A3 adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A3 adenosine receptor.

-

[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

-

Synthesized antagonist compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 IU/mL adenosine deaminase).

-

Non-specific binding control (e.g., 10 µM 2-chloroadenosine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the human A3AR.

-

In a 96-well plate, add the cell membranes, [¹²⁵I]AB-MECA (at a concentration near its Kd), and varying concentrations of the synthesized antagonist.

-

For non-specific binding determination, add the non-specific binding control instead of the antagonist.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the antagonist by non-linear regression analysis of the competition binding data.

Data Presentation

Table 1: Binding Affinities (Ki) of Representative 1,2,4-Thiadiazole Derivatives at Adenosine Receptors

| Compound ID | R Group | Human A1 (Ki, nM) | Human A2A (Ki, nM) | Human A3 (Ki, nM) | Reference |

| LUF5417 | 4-Methoxybenzoyl | 32 | 2300 | 82 | [1][4] |

| LUF5437 | 4-Hydroxybenzoyl | 7 | >10000 | >10000 | [4] |

| 37 | Acetyl | - | - | 2.3 | [1] |

| 39 | Acetyl (on 3-(4-methoxyphenyl) core) | - | - | 0.79 | [1] |

Note: Data presented is for compounds with the 3-phenyl-1,2,4-thiadiazol-5-yl core, unless otherwise specified. "-" indicates data not reported in the cited source.

Visualizations

Caption: Adenosine A3 Receptor Signaling Pathway and Antagonist Action.

Caption: Workflow for the Synthesis of a Thiadiazole-based A3 Antagonist.

References

- 1. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]